ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate
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Overview
Description
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a chromone moiety, which is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and a suitable chromone derivative. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: Ethyl hydrazinecarboxylate and 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.
Reaction Conditions: Reflux in ethanol with a catalytic amount of acetic acid.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl group on the chromone moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a base (e.g., sodium hydroxide) or an acid catalyst (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted chromone derivatives.
Scientific Research Applications
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new hydrazone derivatives with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in oxidative stress and inflammation.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or photostability, for applications in sensors and imaging.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the chromone moiety can interact with cellular components involved in oxidative stress, thereby exerting antioxidant effects. The hydroxyl group on the chromone ring may also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxylate: This compound lacks the chromone moiety but has a similar hydrazone linkage.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl (2E)-2-[1-(7-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate: This compound has a methoxy group instead of a hydroxyl group on the chromone ring.
Uniqueness
The uniqueness of this compound lies in its combination of the chromone moiety and the hydrazone linkage, which imparts distinct chemical and biological properties. The presence of the hydroxyl group on the chromone ring enhances its potential for hydrogen bonding and interaction with biological molecules, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl N-[(E)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-20-14(19)16-15-8(2)11-6-9-4-5-10(17)7-12(9)21-13(11)18/h4-7,17H,3H2,1-2H3,(H,16,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNVPRVTHYDJGM-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1=CC2=C(C=C(C=C2)O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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